molecular formula C10H20N4 B14753994 Azopiperidine CAS No. 2081-14-3

Azopiperidine

Cat. No.: B14753994
CAS No.: 2081-14-3
M. Wt: 196.29 g/mol
InChI Key: IHYRHUMXZJAZMG-UHFFFAOYSA-N
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Description

Azopiperidine is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) These compounds are known for their vibrant colors and are commonly used as dyes this compound, in particular, is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

Azopiperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with a diazonium salt. The reaction typically takes place under acidic conditions, where the diazonium salt is generated in situ from an aromatic amine and sodium nitrite. The piperidine then reacts with the diazonium salt to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Azopiperidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding nitroso and nitro compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: this compound can participate in substitution reactions, where the azo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: A wide range of substituted piperidines, depending on the nucleophile used.

Scientific Research Applications

Azopiperidine has found applications in several scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as a dye and in the development of photoresponsive materials.

Mechanism of Action

The mechanism of action of azopiperidine involves its interaction with various molecular targets. The azo group can undergo photoisomerization, changing from the trans to the cis configuration upon exposure to light. This property makes this compound useful in the development of photoresponsive materials. Additionally, the compound can interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Azopyridine: Similar in structure but contains a pyridine ring instead of a piperidine ring.

    Azobenzene: Contains a benzene ring and is well-known for its photoisomerization properties.

    Azonaphthalene: Contains a naphthalene ring and is used in dye applications.

Uniqueness of Azopiperidine

This compound stands out due to its combination of the piperidine ring and the azo group, which imparts unique chemical and physical properties

Properties

CAS No.

2081-14-3

Molecular Formula

C10H20N4

Molecular Weight

196.29 g/mol

IUPAC Name

di(piperidin-1-yl)diazene

InChI

InChI=1S/C10H20N4/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H2

InChI Key

IHYRHUMXZJAZMG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)N=NN2CCCCC2

Origin of Product

United States

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